molecular formula C5H5N3O B13277322 5-Hydroxy-1-methyl-1H-pyrazole-4-carbonitrile

5-Hydroxy-1-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B13277322
M. Wt: 123.11 g/mol
InChI Key: NATKNIZHMKMNSV-UHFFFAOYSA-N
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Description

5-Hydroxy-1-methyl-1H-pyrazole-4-carbonitrile: is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms This particular compound is notable for its hydroxyl group at the 5-position, a methyl group at the 1-position, and a nitrile group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-1-methyl-1H-pyrazole-4-carbonitrile can be achieved through several methods. One common approach involves the cyclization of 1-methyl-5-amino-pyrazole with an excess of hydrogen peroxide in a solvent such as benzene or dimethylformamide . This reaction typically requires several hours to complete.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing reaction time and waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group at the 5-position can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The nitrile group at the 4-position can be reduced to primary amines under suitable conditions.

    Substitution: The methyl group at the 1-position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like Raney nickel and hydrogen gas are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of 5-oxo-1-methyl-1H-pyrazole-4-carbonitrile.

    Reduction: Formation of 5-hydroxy-1-methyl-1H-pyrazole-4-amine.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Hydroxy-1-methyl-1H-pyrazole-4-carbonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving pyrazole derivatives.

Industry: The compound is used in the production of herbicides and other agrochemicals .

Mechanism of Action

The mechanism of action of 5-Hydroxy-1-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 1-Methyl-1H-pyrazol-5-ol
  • 1-Methyl-5-hydroxy-1H-pyrazole
  • 1-Methyl-5-hydroxypyrazole
  • 1-Methylpyrazol-5-ol
  • 2-Methyl-2H-pyrazol-3-ol

Uniqueness: The combination of these functional groups is less common in other pyrazole derivatives, making this compound particularly valuable for specific research and industrial purposes .

Properties

Molecular Formula

C5H5N3O

Molecular Weight

123.11 g/mol

IUPAC Name

2-methyl-3-oxo-1H-pyrazole-4-carbonitrile

InChI

InChI=1S/C5H5N3O/c1-8-5(9)4(2-6)3-7-8/h3,7H,1H3

InChI Key

NATKNIZHMKMNSV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CN1)C#N

Origin of Product

United States

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